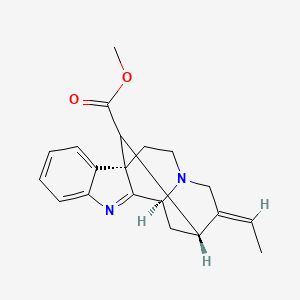
Strictamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strictamine is a akuammiline alkaloid.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics and Synthesis
Strictamine possesses a unique methanoquinolizidine core, characterized by a tricyclic system that contributes to its bioactivity. The compound has been the subject of numerous synthetic studies, highlighting its structural complexity and the challenges associated with its total synthesis.
- Total Synthesis : Several methodologies have been developed for the total synthesis of this compound. Notable approaches include:
- Enantioselective Total Synthesis : Achieved using asymmetric methods that focus on constructing specific stereocenters efficiently .
- Formal Syntheses : Employing rearrangement reactions, such as the [2,3]-Stevens rearrangement, which allows for the assembly of the methanoquinolizidine framework .
- Recent Advances : A nine-step synthesis from known enol triflates has been reported, demonstrating a streamlined approach to constructing this compound with high efficiency .
Biological Activities
This compound has shown promise in various biological applications:
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria .
- Anti-inflammatory Effects : Studies have suggested that this compound may inhibit inflammatory pathways, potentially serving as a therapeutic agent for inflammatory diseases .
- Neuroprotective Effects : Some investigations have pointed towards neuroprotective properties, indicating potential applications in neurodegenerative disease research .
Medicinal Chemistry Applications
The structural attributes of this compound make it a valuable scaffold for drug development:
- Drug Design : The unique methanoquinolizidine structure allows for the modification of this compound to create analogs with enhanced biological activity or reduced toxicity profiles.
- Lead Compound in Drug Discovery : Due to its diverse pharmacological effects, this compound serves as a lead compound for developing new drugs targeting various diseases, including cancer and neurodegenerative disorders .
Case Studies and Research Findings
Several case studies highlight the significance of this compound in research:
| Study | Findings | Applications |
|---|---|---|
| Gao et al. (2021) | Developed a novel synthetic route for this compound using photo-Fries reactions | Synthetic methodology applicable in drug development |
| Zhu et al. (2016) | Achieved enantioselective total synthesis of this compound | Potential use in creating targeted therapies |
| Garg et al. (2016) | Reported a formal synthesis utilizing [2,3]-Stevens rearrangement | Demonstrates versatility in synthetic approaches |
Eigenschaften
CAS-Nummer |
6475-05-4 |
|---|---|
Molekularformel |
C20H22N2O2 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
methyl (1R,10S,12R,13E)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate |
InChI |
InChI=1S/C20H22N2O2/c1-3-12-11-22-9-8-20-14-6-4-5-7-15(14)21-18(20)16(22)10-13(12)17(20)19(23)24-2/h3-7,13,16-17H,8-11H2,1-2H3/b12-3-/t13-,16-,17?,20-/m0/s1 |
InChI-Schlüssel |
LITYYRLWHAQJQS-ZYJJEPLOSA-N |
SMILES |
CC=C1CN2CCC34C(C1CC2C3=NC5=CC=CC=C45)C(=O)OC |
Isomerische SMILES |
C/C=C\1/CN2CC[C@]34C([C@H]1C[C@H]2C3=NC5=CC=CC=C45)C(=O)OC |
Kanonische SMILES |
CC=C1CN2CCC34C(C1CC2C3=NC5=CC=CC=C45)C(=O)OC |
Aussehen |
Solid powder |
Key on ui other cas no. |
6475-05-4 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Strictamine; NSC 180521; NSC-180521; NSC180521 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















